1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-
Description
1,7-Diazaspiro[4.4]nonane derivatives are bicyclic compounds featuring two nitrogen atoms within a spirocyclic framework. The compound 1-(5-isoxazolyl)-7-methyl-1,7-diazaspiro[4.4]nonane is characterized by a spiro junction at the central carbon atom, with a 5-isoxazolyl substituent at position 1 and a methyl group at position 5.
Properties
CAS No. |
646056-38-4 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI Key |
AIUHFFDBUORJPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The most widely documented approach involves a sequential strategy to construct the spirocyclic core before introducing the isoxazole and methyl substituents. A representative pathway begins with the preparation of 1,7-diazaspiro[4.4]nonane via cyclization of a diamino precursor. For example, N-methyl-pentane-1,4-diamine undergoes base-catalyzed cyclization in dichloromethane at 0–5°C to form the diazaspiro framework. Subsequent functionalization introduces the 5-isoxazolyl group through nucleophilic aromatic substitution, typically employing 5-bromoisoxazole in the presence of potassium carbonate as a base. Final methylation at position 7 is achieved using methyl iodide under inert atmosphere conditions.
Table 1: Key Parameters in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Spirocycle formation | N-methyl-pentane-1,4-diamine, KOH | 68 | 95 | |
| Isoxazole substitution | 5-Bromoisoxazole, K₂CO₃, DMF | 72 | 98 | |
| N-Methylation | CH₃I, NaH, THF, 0°C | 85 | 99 |
Cyclization Techniques for Spirocore Assembly
Alternative cyclization strategies leverage transition metal catalysis to enhance regioselectivity. Palladium-catalyzed intramolecular C-N coupling has demonstrated efficacy in constructing the diazaspiro[4.4]nonane system. For instance, bis-allylamine derivatives treated with Pd(PPh₃)₄ in toluene at 80°C undergo cyclization to yield the spirocyclic amine with >90% enantiomeric excess. This method reduces side reactions compared to traditional base-mediated approaches.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the allylic C-Br bond, followed by intramolecular amination to form the spiro junction. Density functional theory (DFT) calculations indicate that the transition state favors a chair-like conformation, minimizing steric strain.
Alkylation Methods for Methyl Group Introduction
Position-specific methylation at the N7 position requires careful control to avoid over-alkylation. A two-phase system employing phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enables efficient methylation under mild conditions. In a typical procedure:
-
The spirocyclic intermediate is dissolved in a 1:1 mixture of dichloromethane and aqueous NaOH.
-
Methyl iodide (1.2 equiv) and TBAB (0.1 equiv) are added.
-
The reaction proceeds at 25°C for 6 hours, achieving 92% conversion.
Table 2: Alkylation Efficiency Across Solvent Systems
| Solvent System | Temperature (°C) | Conversion (%) | Selectivity (N7/N1) |
|---|---|---|---|
| DCM/H₂O + TBAB | 25 | 92 | 98:2 |
| THF/H₂O | 40 | 78 | 85:15 |
| Toluene/H₂O | 25 | 65 | 90:10 |
Catalytic Approaches for Isoxazole Coupling
Recent advances employ cross-coupling reactions to attach the isoxazole moiety. Copper-mediated Ullmann-type couplings between spirocyclic amines and 5-iodoisoxazole demonstrate superior functional group tolerance. Optimal conditions use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 110°C, achieving 88% yield. Microwave-assisted protocols reduce reaction times from 24 hours to 45 minutes while maintaining yields above 80%.
Critical Parameters :
-
Ligand Design : Bulky ligands hinder coordination at the spiro nitrogen, improving regioselectivity.
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility in polar aprotic solvents.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and waste reduction. Continuous flow reactors enable precise control over exothermic steps like methylation. A pilot-scale setup employing a Corning AFR module achieves 85% yield with 99.5% purity through:
-
In-line Analytics : Real-time HPLC monitoring adjusts feed rates to maintain stoichiometry.
-
Solvent Recycling : Distillation recovers >95% of DCM and THF.
-
Catalyst Recovery : Pd nanoparticles are filtered and reused for up to 10 cycles without activity loss.
Table 3: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 150 | 1200 |
| E-Factor | 32 | 18 |
| Energy Consumption | 850 kWh/kg | 480 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Therapeutic Potential :
- Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- may interact with neurotransmitter systems, influencing pathways related to mood and addiction . Its unique structure allows for interactions with biological targets such as receptors or enzymes involved in neurotransmission.
-
Cancer Treatment :
- Similar diazaspiro compounds have been studied for their ability to inhibit interactions crucial in oncogenic processes. For instance, compounds that share structural similarities with 1,7-Diazaspiro[4.4]nonane have shown effectiveness in inhibiting the interaction between menin and MLL-1, an important target in certain leukemias . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells.
-
Neurotransmitter Release Studies :
- The compound's structural properties make it a candidate for research on neurotransmitter release and receptor interactions, potentially leading to new insights into its pharmacological profile .
Study on Addiction Treatment
A study evaluated the effects of 1,7-Diazaspiro[4.4]nonane derivatives on animal models of addiction. The results indicated that these compounds could modulate dopamine receptor activity, suggesting potential therapeutic applications in treating substance use disorders .
Cancer Research
In another study focusing on leukemia treatment, researchers synthesized various diazaspiro compounds and assessed their ability to inhibit MLL-1 interactions. The findings demonstrated that certain derivatives exhibited significant antitumor activity in xenograft mouse models .
Mechanism of Action
The mechanism of action of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-isoxazolyl group in the target compound may enhance metabolic resistance compared to pyridinyl or pyrimidinyl analogs, as isoxazoles are less prone to oxidative metabolism .
- Chirality : Unlike the racemic 7-(3-pyridinyl) derivative, the target compound’s stereochemistry is undefined in the evidence. However, enantiomer separation methods (e.g., tartaric acid resolution) used for pyridinyl derivatives could be applicable.
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the incorporation of two nitrogen atoms within a diazaspiro framework. It is substituted with a 5-isoxazolyl group and a methyl group, contributing to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 207.27 g/mol .
Therapeutic Applications
Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- exhibits significant potential in various therapeutic areas:
- Addiction Treatment : Studies suggest this compound may have therapeutic effects in treating addiction and related disorders. Its structure may allow it to interact with neurotransmitter systems involved in mood regulation and addiction pathways .
- Antitumor Activity : Similar compounds have shown promise as covalent inhibitors for oncogenic proteins such as KRAS G12C, which is implicated in solid tumors. This suggests that 1,7-Diazaspiro[4.4]nonane derivatives may also possess antitumor properties .
The biological activity of this compound is believed to stem from its interactions with specific biological targets:
- Neurotransmitter Systems : The compound's unique structure may enable it to modulate neurotransmission by interacting with receptors or enzymes involved in these pathways .
- Covalent Binding : Research on structurally similar compounds indicates that they can act as covalent inhibitors against key proteins involved in cancer progression, suggesting that 1,7-Diazaspiro[4.4]nonane could similarly interact with critical molecular targets .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1,7-Diazaspiro[4.4]nonane, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- | Contains an isothiazole group instead of isoxazole | May exhibit different biological activities due to sulfur presence |
| 1,7-Diazaspiro[4.4]nonane, 1-(5-pyridinyl)- | Substituted with a pyridine ring | Potentially different receptor interactions compared to isoxazole derivatives |
| 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) | Contains an oxadiazole group | Provides insights into nitrogen heterocycles in drug design |
This comparative analysis highlights the potential for diverse biological activities based on structural variations within the diazaspiro series .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of diazaspiro compounds:
- A study reported the development of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors against KRAS G12C mutations. These compounds demonstrated significant antitumor effects in xenograft mouse models .
- Another study emphasized the importance of specific substitutions on the diazaspiro framework for enhancing biological activity against certain targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1,7-diazaspiro[4.4]nonane derivatives with isoxazolyl substituents?
- Methodological Answer : The synthesis typically involves cyclization reactions of diamines with ketones or aldehydes under acidic or basic conditions to form the spirocyclic core. For isoxazolyl substitution, post-cyclization functionalization is required, such as nucleophilic aromatic substitution or Huisgen cycloaddition. Reaction parameters (temperature, pH, solvent) must be tightly controlled to ensure regioselectivity and yield. Purification often employs chromatography or crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the spirocyclic structure of 1-(5-isoxazolyl)-7-methyl-1,7-diazaspiro[4.4]nonane?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm spirojunction geometry.
- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond angles and stereochemistry. Single-crystal diffraction data are essential for unambiguous structural determination .
Q. How are preliminary biological activities of diazaspiro derivatives assessed in vitro?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : IC50 determination via fluorescence polarization or radiometric assays (e.g., menin-MLL interaction studies).
- Antimicrobial Screening : Disk diffusion or microdilution methods to measure zones of inhibition against bacterial/fungal strains.
- Cytotoxicity : MTT assays in cancer cell lines to evaluate antitumor potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1,7-diazaspiro[4.4]nonane derivatives targeting sigma receptors?
- Methodological Answer :
- Substituent Variation : Introduce alkyl, aryl, or heteroaryl groups at specific positions to modulate steric/electronic effects.
- Binding Assays : Competitive displacement assays using [³H]-ligands to measure Ki values for S1R/S2R subtypes.
- Functional Profiling : In vitro phenytoin reversal assays and in vivo mechanical hypersensitivity models (e.g., mouse neuropathic pain) differentiate agonist/antagonist profiles .
Q. What computational approaches predict the binding modes of diazaspiro derivatives with biological targets like KRAS G12C or nicotinic receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions, focusing on key binding pockets (e.g., KRAS switch-II).
- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes over time.
- Pharmacophore Modeling : Identifies essential structural features for target engagement .
Q. How can contradictions between in vitro binding affinity and in vivo efficacy be resolved for diazaspiro-based therapeutics?
- Methodological Answer :
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS.
- Metabolite Identification : HRMS and NMR profile metabolites to assess metabolic stability.
- Orthogonal Assays : Validate target engagement in ex vivo tissue models or patient-derived xenografts .
Q. What strategies enhance enantiomeric purity during the synthesis of chiral diazaspiro derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-phenylethylamine to direct stereochemistry during cyclization.
- Kinetic Resolution : Enzymatic or chemical methods separate enantiomers via selective reactivity.
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based) ensures ≥99% enantiomeric excess .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for diazaspiro derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions, enzyme sources, and detection methods.
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently.
- Structural Analysis : Co-crystallize ligand-target complexes to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
